(S)-Oxepan-4-amine
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Overview
Description
(S)-Oxepan-4-amine is a chiral amine compound featuring a seven-membered oxepane ring with an amino group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Oxepan-4-amine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as (S)-glycidol.
Ring Expansion: The oxirane ring of (S)-glycidol is expanded to form the oxepane ring. This can be achieved through a series of reactions involving nucleophilic ring-opening and subsequent cyclization.
Amination: The introduction of the amino group at the fourth carbon is accomplished through nucleophilic substitution reactions. Common reagents for this step include ammonia or primary amines under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the ring expansion and amination steps.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.
Continuous Flow Synthesis: Implementing continuous flow reactors to streamline the production process and improve scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-Oxepan-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form oxepan-4-one derivatives.
Reduction: Reduction of the oxepane ring can lead to the formation of saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxepan-4-one Derivatives: Formed through oxidation reactions.
Saturated Amines: Resulting from reduction reactions.
Functionalized Oxepanes: Produced via substitution reactions.
Scientific Research Applications
(S)-Oxepan-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-Oxepan-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The amino group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity.
Pathways Involved: The compound may modulate enzymatic pathways by acting as an inhibitor or activator, depending on the target enzyme.
Comparison with Similar Compounds
®-Oxepan-4-amine: The enantiomer of (S)-Oxepan-4-amine, differing in the spatial arrangement of the amino group.
Oxepan-4-one: A related compound with a carbonyl group instead of an amino group at the fourth position.
Oxepane: The parent compound without any functional groups attached.
Uniqueness: this compound is unique due to its chiral nature and the presence of an amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(4S)-oxepan-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-6-2-1-4-8-5-3-6/h6H,1-5,7H2/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKWKYIUVWBSCM-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CCOC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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